molecular formula C5H10Cl2 B1295235 2,2-Dimethyl-1,3-dichloropropane CAS No. 29559-55-5

2,2-Dimethyl-1,3-dichloropropane

Cat. No.: B1295235
CAS No.: 29559-55-5
M. Wt: 141.04 g/mol
InChI Key: KTWNITKLQPCZSL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dichloropropane is an organic compound with the molecular formula C5H10Cl2. It is a colorless to almost colorless liquid with a pungent odor.

Safety and Hazards

2,2-Dimethyl-1,3-dichloropropane is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should not be breathed in and should not come into contact with the skin . Contaminated work clothing should not be allowed out of the workplace . The compound should be stored in a well-ventilated place and kept cool .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-1,3-dichloropropane plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can undergo glutathione-dependent conjugation, which involves the enzyme glutathione S-transferase. This interaction results in the formation of conjugates that are more water-soluble and can be excreted from the body .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes and glutathione S-transferase. These changes can impact the cell’s ability to metabolize and detoxify other compounds .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause oxidative stress and damage to cellular components. Additionally, this compound can inhibit or activate certain enzymes, affecting their activity and leading to changes in cellular processes. For example, the inhibition of cytochrome P450 enzymes can result in the accumulation of toxic intermediates, while activation can enhance the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as liver damage, oxidative stress, and disruption of cellular metabolism. Threshold effects have also been observed, where certain doses are required to elicit specific biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including cytochrome P450-dependent oxidation and glutathione-dependent conjugation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with other biomolecules. Additionally, this compound can undergo conjugation with glutathione, a process catalyzed by glutathione S-transferase. This conjugation results in the formation of water-soluble conjugates that can be excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can affect its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and undergo metabolic transformations. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-1,3-dichloropropane is unique due to the presence of two chlorine atoms and two methyl groups on the central carbon atom, which significantly influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

1,3-dichloro-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-5(2,3-6)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWNITKLQPCZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074028
Record name Propane, 1,3-dichloro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29559-55-5
Record name Propane, 1,3-dichloro-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029559555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-dichloro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,3-dichloropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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